Esculentin-1-OR5
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
GIFSKISGKAIKNLFIKGAKNVGKEVGIDVVRTGMDVVGCKIKGEC |
Origin of Product |
United States |
Origin and Biosynthetic Pathways of Esculentin 1 Or5
Natural Occurrence and Source Organisms of Esculentin-1-OR5 (e.g., Odorrana rotodora)
While the specific peptide "this compound" and its direct isolation from Odorrana rotodora are not prominently detailed in currently available scientific literature, peptides of the Esculentin-1 (B1576701) family have been identified in several species of the Odorrana genus, commonly known as odorous frogs. These frogs are part of the Ranidae family and are a rich source of diverse AMPs.
Research has successfully identified Esculentin-1 peptides in the skin secretions of closely related species, including:
Odorrana grahami (Yunnanfu frog) uniprot.orgnih.gov
Odorrana hosii (Hose's rock frog) nih.gov
Odorrana ishikawae (Ishikawa's frog) researchgate.netnih.gov
Odorrana andersonii (Anderson's frog) nih.goveurekalert.org
The nomenclature of these peptides often includes an abbreviation indicating their species of origin. Given this convention, it is highly probable that this compound is a specific variant of the Esculentin-1 peptide found in the skin secretions of Odorrana rotodora.
Table 1: Documented Esculentin-1 Peptides in Odorrana Species
| Peptide Family | Specific Peptide | Source Organism |
|---|---|---|
| Esculentin-1 | Esculentin-1-OG10 | Odorrana grahami |
| Esculentin-1 | Esculentin-1HS | Odorrana hosii |
| Esculentin-1 | Esculentin-1ISa | Odorrana ishikawae |
| Esculentin-1 | Esculentin-1ISb | Odorrana ishikawae |
Biosynthetic Precursors and Processing Mechanisms
The biosynthesis of Esculentin-1 peptides, including by inference this compound, follows a well-established pathway for amphibian skin AMPs. These peptides are not synthesized directly but are processed from a larger precursor protein, known as a prepropeptide. nih.gov This precursor has a tripartite structure:
Signal Peptide: A highly conserved N-terminal sequence that directs the nascent polypeptide chain into the endoplasmic reticulum for secretion.
Acidic Spacer Peptide: An intervening sequence rich in acidic amino acid residues. This region is believed to play a role in the proper folding and processing of the precursor.
Mature Peptide: The C-terminal region that, after cleavage, becomes the active antimicrobial peptide.
The synthesis and processing can be summarized in the following steps:
Transcription and Translation: The gene encoding the Esculentin-1 precursor is transcribed into messenger RNA (mRNA), which is then translated into the prepropeptide on ribosomes.
Translocation: The signal peptide guides the prepropeptide into the endoplasmic reticulum.
Cleavage of the Signal Peptide: Within the endoplasmic reticulum, the signal peptide is cleaved off, resulting in a propeptide.
Post-Translational Modifications: The propeptide is then transported through the Golgi apparatus, where it undergoes further processing. This includes cleavage at specific sites, often marked by Lys-Arg sequences, to release the mature Esculentin-1 peptide. nih.govqub.ac.uk A characteristic feature of many Esculentin-1 peptides is the formation of a C-terminal disulfide bridge, creating a cyclic structure. researchgate.netnih.gov
Table 2: Structural Components of the Esculentin-1 Precursor Protein
| Precursor Component | Function |
|---|---|
| Signal Peptide | Directs the protein for secretion. |
| Acidic Spacer Peptide | Assists in proper folding and processing. |
| Mature Peptide | The final, active antimicrobial peptide. |
Genetic Regulation of this compound Expression
The genetic regulation of Esculentin-1 peptide expression is a complex process. The genes encoding these peptides are constitutively expressed in the granular glands of the frog's skin, ensuring a ready supply of these defense molecules. nih.gov
Studies on related species have shown that the expression of AMP genes, like those for Esculentin-1, can be influenced by various factors. The transcription of these genes is a fundamental process for the innate immunity of these amphibians. While specific regulatory elements for this compound have not been detailed, the general mechanisms for AMP gene expression in frogs involve specific transcription factors and signaling pathways that respond to environmental stimuli and pathogenic threats.
Research on the transcriptome of frog skin has revealed that the genes encoding these peptides are among the most highly expressed, indicating their critical role in the animal's defense system. nih.gov The analysis of cDNA libraries from the skin of various Odorrana species has been instrumental in identifying the precursor sequences and understanding the genetic basis for the diversity of these antimicrobial peptides. researchgate.netnih.govqub.ac.uk
Structural Elucidation and Conformational Analysis of Esculentin 1 Or5 and Its Variants
Primary Amino Acid Sequence Determination
The primary structure, or amino acid sequence, is the foundational element that dictates the higher-order folding and function of a peptide. The sequence of Esculentin-1-OR5, isolated from the Chinese odorous frog (Odorrana rotodora), has been determined to be GIFSKISGKAIKNLFIKGAKNVGKEVGIDVVRTGMDVVGCKIKGEC. cpu-bioinfor.org This 46-amino acid sequence is rich in both cationic and hydrophobic residues, a hallmark of many antimicrobial peptides that facilitates their interaction with and disruption of microbial membranes. vulcanchem.com
The esculentin (B142307) family of peptides, to which this compound belongs, is known for its highly conserved primary structure, typically consisting of 46 amino acids. vulcanchem.com Variations between different esculentin peptides usually involve substitutions of similar polar amino acids. vulcanchem.com For instance, Esculentin-1a (B1576700) and Esculentin-1b (B1576697) differ by only a single amino acid at position 11. vulcanchem.com
Table 1: Primary Amino Acid Sequence of this compound and Related Peptides
| Peptide | Sequence | Length | Source Organism |
| This compound | GIFSKISGKAIKNLFIKGAKNVGKEVGIDVVRTGMDVVGCKIKGEC | 46 | Odorrana rotodora cpu-bioinfor.org |
| Esculentin-1a | GIFSKLAGKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC | 46 | Pelophylax lessonae medchemexpress.comrcsb.org |
| Esculentin-1b(1-18) | GIFSKLAGKKLKNLLISG-NH2 | 18 | Rana esculenta (synthetic derivative) capes.gov.br |
| Esculentin-1c | Not explicitly stated, but noted to have differences from European R. esculenta esculentin. | 46 | Korean Rana esculenta researchgate.netnih.gov |
| Esculentin-1SEa | GLFSKFNKKKIKSGLFKIIKTAGKEAGLEALRTGIDVIGCKIKGEC | 46 | Rana sevosa vulcanchem.com |
This table is generated based on available data and may not be exhaustive.
Secondary Structure Characterization
The biological activity of this compound and its variants is intimately linked to their secondary structure. These peptides are known to adopt an α-helical conformation, particularly when interacting with membrane-mimicking environments. vulcanchem.comresearchgate.net This structural transition from a disordered or random coil state in aqueous solution to a defined α-helix is a common and critical feature for the function of many antimicrobial peptides. vulcanchem.comresearchgate.net The α-helical structure creates an amphipathic molecule, with distinct hydrophobic and hydrophilic faces, which is essential for its interaction with the lipid bilayer of bacterial membranes. vulcanchem.com
Studies on truncated versions of esculentin peptides, such as Esc(1-21), have shown they retain significant antimicrobial activity, indicating that the N-terminal region is crucial for this function. vulcanchem.com These shorter peptides also exhibit a tendency to form α-helical structures in membrane-like environments. nih.govresearchgate.net
Spectroscopic methods are invaluable tools for investigating the secondary structure of peptides in various environments.
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is widely used to assess the secondary structure of peptides by measuring the differential absorption of left- and right-circularly polarized light. taylorandfrancis.com For esculentin-derived peptides, CD spectra in aqueous solutions typically show a minimum around 200 nm, which is characteristic of a random coil conformation. researchgate.net However, in the presence of membrane-mimicking solvents like trifluoroethanol (TFE) or lipid vesicles, the spectra shift to show distinct minima around 208 and 222 nm, which are indicative of α-helical structures. researchgate.netnih.gov This transition confirms that the peptide folds into an α-helix upon interacting with a hydrophobic environment, a key step in its antimicrobial action. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides high-resolution structural information. wikipedia.orgnmims.edu For esculentin peptides and their fragments, NMR studies have confirmed a lack of stable secondary structure in aqueous solutions, with the peptides adopting a random coil conformation. nih.govresearchgate.net However, in the presence of lipopolysaccharide (LPS) micelles, which mimic the outer membrane of Gram-negative bacteria, these peptides fold into a well-defined amphipathic α-helical structure. nih.govresearchgate.net For example, the N-terminal fragment Esc(1-21) was shown to adopt an amphipathic helical conformation when bound to LPS micelles. nih.gov
Tertiary Structure Determination and Molecular Conformation
The amphipathic nature of the α-helices is a key feature of the tertiary conformation of esculentins. nih.gov This amphipathicity allows the peptide to interact with both the aqueous environment and the hydrophobic core of bacterial membranes, facilitating membrane disruption. vulcanchem.com
Solution NMR : Solution NMR has been the primary technique for determining the three-dimensional structure of esculentin peptides and their fragments in membrane-mimicking environments. rcsb.orgnih.gov By analyzing nuclear Overhauser effect (NOE) data, which provides distance constraints between protons, researchers can calculate a family of structures consistent with the experimental data. nih.govembrapa.br For instance, the solution structure of Esculentin-1c in a TFE/water mixture was determined by NMR, revealing three α-helical regions that exhibit amphipathic characteristics. nih.gov Similarly, the structure of Esc(1-21) in complex with LPS micelles was elucidated using transferred NOE spectroscopy. nih.gov
X-ray Crystallography : While X-ray crystallography is a powerful tool for determining high-resolution structures of proteins, obtaining well-ordered crystals of peptides, especially membrane-active ones, can be challenging. To date, there are no reported X-ray crystal structures for full-length this compound.
Role of Post-Translational Modifications on Conformation
Post-translational modifications (PTMs) are covalent changes to a protein or peptide after its synthesis, which can significantly impact its structure and function. microbenotes.comthermofisher.com
C-terminal Amidation : Many naturally occurring peptides, including some esculentin variants, are C-terminally amidated. researchgate.netimrpress.com This modification removes the negative charge of the C-terminal carboxyl group, increasing the peptide's net positive charge. researchgate.net This enhanced cationic character can strengthen the initial electrostatic interactions with negatively charged bacterial membranes. researchgate.net Furthermore, C-terminal amidation can stabilize the α-helical structure, particularly at the C-terminus, leading to more effective membrane disruption. researchgate.netbiorxiv.org Studies on other antimicrobial peptides have shown that amidation can be crucial for their lytic activity. researchgate.net
Synthetic Methodologies and Analog Design of Esculentin 1 Or5
Solid-Phase Peptide Synthesis (SPPS) Protocols for Esculentin-1-OR5 and Fragments
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, including this compound and its fragments. bachem.compowdersystems.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.compowdersystems.com The entire process is carried out in a single reaction vessel, which simplifies purification by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps. bachem.com
The most common strategy employed for synthesizing peptides like Esculentin-1 (B1576701) is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protocol. nih.gov This approach utilizes Fmoc for the temporary protection of the α-amino group of the incoming amino acid and tert-butyl-based protecting groups for the amino acid side chains. The synthesis cycle consists of two main steps: the removal of the Fmoc group (deprotection) and the formation of a peptide bond (coupling). rsc.org
A typical SPPS cycle for an Esculentin-1 fragment can be summarized as follows:
Resin Preparation : The synthesis begins with a resin, such as Rink-amide or Wang resin, which is swelled in a suitable solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). rsc.org
Fmoc Deprotection : The Fmoc protecting group on the resin-bound amino acid or peptide is removed by treating the resin with a solution of piperidine (B6355638) in DMF or NMP. rsc.org
Washing : The resin is thoroughly washed to remove the deprotection agent and by-products. rsc.org
Coupling : The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the resin-bound peptide. Common activating agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), in the presence of a base like DIEA (N,N-Diisopropylethylamine). rsc.org Microwave-assisted SPPS can be employed to accelerate this step and improve coupling efficiency, which is particularly useful for longer or more "difficult" sequences prone to aggregation. nih.govrsc.org
Washing : The resin is washed again to remove unreacted amino acids and coupling reagents. rsc.org
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). nih.gov The crude peptide is then precipitated, lyophilized, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). rsc.orgnih.gov The synthesis of Esculentin-1 fragments has been successfully performed on supports like 1,4-butanediol (B3395766) dimethacrylate cross-linked polystyrene (PS-BDODMA). nih.gov
Table 1: Key Components and Steps in a Typical Fmoc-SPPS Protocol
| Component/Step | Description | Common Reagents/Conditions |
|---|---|---|
| Solid Support | Insoluble polymer resin to which the C-terminal amino acid is anchored. bachem.com | Polystyrene-based resins (e.g., Wang, Rink-amide). bachem.comrsc.org |
| Nα-Protection | Temporary protecting group for the α-amino group of amino acids. nih.gov | Fmoc (9-fluorenylmethyloxycarbonyl). nih.gov |
| Deprotection | Removal of the Nα-Fmoc group to allow for the next coupling reaction. rsc.org | 20% Piperidine in NMP or DMF. rsc.org |
| Coupling (Activation) | Formation of the peptide bond between the free amine and the incoming amino acid. rsc.org | HBTU/HOBt/DIEA in DMF. rsc.org |
| Cleavage | Release of the completed peptide from the resin and removal of side-chain protecting groups. nih.gov | Trifluoroacetic acid (TFA)-based cocktails. nih.gov |
| Purification | Isolation of the target peptide from impurities. | Reverse-Phase HPLC. rsc.org |
Recombinant Expression Systems for this compound Analogues
For the production of larger quantities of peptides or full-length proteins, recombinant expression systems offer a cost-effective alternative to chemical synthesis. abyntek.com Escherichia coli is one of the most widely used hosts for this purpose due to its rapid growth, well-understood genetics, and high potential protein yields. abyntek.comgenscript.com
The production of Esculentin-1 analogues has been successfully achieved in E. coli. nih.gov A common strategy involves expressing the peptide as part of a larger fusion protein. nih.gov This approach can enhance the stability of the small recombinant peptide, prevent its degradation by host cell proteases, and simplify purification. In one such system, the Esculentin-1 analogue was inserted at the N-terminus of a fusion protein, which was designed to be sequestered into insoluble aggregates known as inclusion bodies. nih.gov This sequestration protects the peptide from the cellular environment and allows for easy initial separation from soluble bacterial proteins. nih.gov
Following cell lysis and isolation of the inclusion bodies, the fusion protein is solubilized, and the Esculentin-1 peptide is released by site-specific chemical or enzymatic cleavage. For instance, a methionine residue can be strategically placed between the peptide and its fusion partner, allowing for cleavage by cyanogen (B1215507) bromide. nih.gov The released recombinant peptide is then purified to homogeneity. Studies have shown that recombinant Esculentin-1 analogues, including both cyclic and linear forms, retain the biological activity of the natural peptide. nih.gov While E. coli is a powerful system, it lacks the machinery for complex post-translational modifications found in eukaryotes. nih.gov For peptides requiring such modifications, other systems like yeast (Pichia pastoris), insect cells (using baculovirus), or mammalian cells might be considered. genscript.comnih.gov
Table 2: Comparison of Common Protein Expression Systems
| Expression System | Advantages | Disadvantages |
|---|---|---|
| Escherichia coli | Rapid growth, low cost, high yield, well-established protocols. abyntek.com | Lacks complex post-translational modifications, protein may form insoluble inclusion bodies. nih.gov |
| Yeast (P. pastoris) | Eukaryotic system, capable of some post-translational modifications, high cell density cultures. nih.gov | Glycosylation patterns differ from mammalian cells. |
| Insect Cells | Good for complex proteins, performs many post-translational modifications similar to mammalian cells. genscript.com | Higher cost and longer timeline than E. coli. genscript.com |
| Mammalian Cells | Produces proteins with the most authentic folding and post-translational modifications for human therapeutics. nih.gov | Highest cost, complex culture conditions, lower yields. genscript.com |
Design and Synthesis of Modified this compound Peptides
To overcome limitations of natural peptides, such as poor stability or cytotoxicity, and to enhance their therapeutic potential, various modification strategies are employed. These include substituting amino acids, altering peptide length, and creating hybrid molecules.
Strategic amino acid substitution is a powerful tool to modulate the physicochemical properties and biological activity of peptides. nih.gov One key goal is to increase stability against proteolytic degradation. This can be achieved by incorporating non-standard amino acids, such as D-amino acids (the enantiomers of the naturally occurring L-amino acids) or α-aminoisobutyric acid (Aib). nih.gov
For example, an analog of Esc(1-21), named Esc(1-21)-1c, was synthesized with L-Leu¹⁴ and L-Ser¹⁷ replaced by their corresponding D-amino acid enantiomers. nih.gov This modification was designed to protect the peptide from enzymatic degradation while aiming to retain its antimicrobial function. nih.gov Another study focused on improving the activity of Esc(1-21) against Gram-positive bacteria like Staphylococcus aureus. nih.gov By replacing Gly⁸ with Aib, the resulting peptide (peptide 2 in the study) exhibited enhanced activity against multidrug-resistant S. aureus and improved biostability without increasing cytotoxicity to mammalian cells. nih.gov The Aib residue induced a bend in the peptide's α-helical structure, which was correlated with its improved biological activity. nih.gov These examples demonstrate how single, strategic substitutions can significantly broaden a peptide's spectrum of activity and enhance its therapeutic profile. nih.gov
Table 3: Examples of Amino Acid Substitutions in Esculentin-1 Analogs
| Original Peptide | Substitution | Resulting Analog | Key Finding | Reference |
|---|---|---|---|---|
| Esc(1-21) | L-Leu¹⁴ → D-Leu¹⁴, L-Ser¹⁷ → D-Ser¹⁷ | Esc(1-21)-1c | Designed to reduce cytotoxicity and protect from proteolytic degradation. nih.gov | nih.gov |
| Esc(1-21) | Gly⁸ → Aib⁸ | Peptide 2 | Conferred activity against S. aureus (including resistant strains), improved biostability. nih.gov | nih.gov |
Truncation (shortening) and extension (lengthening) of a peptide's primary sequence are common strategies to identify the minimal functional domain and to optimize activity. nih.gov The full-length Esculentin-1a (B1576700) peptide consists of 46 amino acids. nih.gov However, research has shown that shorter fragments can retain significant antimicrobial activity.
Studies have investigated truncated derivatives such as Esc(1-21) and Esc(1-18). mdpi.comnih.gov Both peptides demonstrated the ability to inhibit the growth of Escherichia coli O157:H7 and prevent biofilm formation. mdpi.comnih.gov Notably, Esc(1-21) was found to be significantly more potent than Esc(1-18), with minimal bactericidal concentrations in the range of 4–8 µM compared to 32–64 µM for Esc(1-18). mdpi.comnih.gov This suggests that the three additional amino acids in Esc(1-21) (Ser¹⁹, Gly²⁰, Leu²¹) are important for its potent bactericidal activity. The minimum length required for an α-helical peptide to span a membrane's phospholipid bilayer is around 20 amino acids, providing a rationale for the enhanced activity of the longer Esc(1-21) fragment. nih.gov These studies highlight how modifying peptide length can fine-tune biological efficacy.
Table 4: Comparison of Truncated Esculentin-1 Peptides
| Peptide | Sequence | Length | Activity Highlight | Reference |
|---|---|---|---|---|
| Esc(1-21) | GIFSKLAGKKIKNLLISGLKG-NH₂ | 21 aa | Potent activity against P. aeruginosa and E. coli O157:H7; inhibits biofilm formation. nih.govmdpi.com | nih.govmdpi.com |
Creating hybrid peptides by combining functional domains from two or more different parent peptides is an innovative design strategy. pensoft.net This approach aims to merge the desirable properties of the parent molecules, potentially leading to novel peptides with enhanced activity or a broader spectrum of action.
A novel hybrid peptide, named BKR1, was designed by joining a truncated N-terminal fragment of Esculentin-1a with a modified C-terminal segment of melittin (B549807), another potent antimicrobial peptide. pensoft.net The resulting 21-amino-acid hybrid was designed to have a higher positive charge (+9) compared to its parent peptides, Esculentin-1a (+5) and melittin (+6). pensoft.net This increased cationicity was intended to enhance its interaction with negatively charged bacterial membranes. The BKR1 peptide demonstrated consistent bactericidal activity against several Gram-negative bacterial strains and showed potential as an adjuvant when used in combination with conventional antibiotics. pensoft.net This work exemplifies how motifs from Esculentin-1 can be used as building blocks in the rational design of new antimicrobial agents with tailored properties. pensoft.net
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Esculentin-1a |
| Esc(1-21) |
| Esc(1-18) |
| Esc(1-21)-1c |
| Melittin |
| BKR1 |
| Rink-amide resin |
| Wang resin |
| Fmoc (9-fluorenylmethyloxycarbonyl) |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| HOBt (Hydroxybenzotriazole) |
| DIEA (N,N-Diisopropylethylamine) |
| TFA (Trifluoroacetic acid) |
| α-aminoisobutyric acid (Aib) |
| Proline (Pro) |
| D-Proline (dPro) |
Mechanistic Investigations of Esculentin 1 Or5 Action at the Cellular and Subcellular Levels
Interaction with Microbial Membranes
The primary and most well-documented mechanism of action for Esculentin-1-OR5 and its related peptides is the perturbation of the bacterial cell membrane. vulcanchem.comcapes.gov.br This process is initiated by the peptide's physical and chemical properties that favor its interaction with the microbial cell surface.
Electrostatic Binding and Membrane Permeabilization
The initial step in the antimicrobial action of this compound is its electrostatic attraction to the negatively charged components of microbial membranes. vulcanchem.comuniroma1.it The peptide possesses a net positive charge, due to the presence of cationic amino acid residues like lysine (B10760008) and arginine, which facilitates its binding to anionic molecules such as lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria and lipoteichoic acids (LTA) in the cell wall of Gram-positive bacteria. vulcanchem.comuniroma1.it This initial electrostatic interaction is crucial for concentrating the peptide at the bacterial surface, a prerequisite for subsequent disruptive events. vulcanchem.comnih.gov
Following this binding, this compound and its derivatives can permeabilize the microbial membrane. capes.gov.brnih.gov This permeabilization leads to the leakage of intracellular contents and ultimately, cell death. vulcanchem.com Studies on related esculentin (B142307) peptides have shown that this membrane-perturbing activity is rapid and potent against various bacterial strains. nih.govrcsb.org The ability to disrupt membrane integrity is a key feature of many AMPs and is considered a major advantage over traditional antibiotics that target specific intracellular processes, as it is less likely to induce resistance. nih.gov
Membrane Disruption Models (e.g., Pore Formation, Carpet Model)
Several models have been proposed to describe the precise mechanism by which this compound and similar AMPs disrupt microbial membranes. The two most prominent models are the "carpet model" and the "pore formation" model (which includes the "barrel-stave" and "toroidal pore" models).
Carpet Model: In this model, the peptide monomers bind to the surface of the membrane and align themselves parallel to the lipid bilayer, forming a "carpet-like" layer. unibe.chresearchgate.net Once a threshold concentration is reached, the peptides induce tension and disrupt the membrane in a detergent-like manner, leading to the formation of micelles and transient holes. researchgate.net Evidence suggests that derivatives of esculentin-1 (B1576701) may act via a carpet-like mechanism, causing local membrane breakages that lead to bacterial death. mdpi.com
Pore Formation Models:
Barrel-Stave Model: In this scenario, the peptides insert themselves perpendicularly into the membrane, arranging themselves like the staves of a barrel to form a transmembrane pore or channel. unibe.chuit.no The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions line the interior of the pore, allowing for the passage of water and ions. unibe.ch
Toroidal Pore Model: This model also involves the insertion of peptides into the membrane to form a pore. However, in this case, the lipid monolayers bend inward to line the pore along with the peptides, creating a "toroidal" or doughnut-shaped structure. unibe.ch This causes significant disruption to the membrane's curvature and integrity. unibe.ch
While the exact model can vary depending on the specific peptide and the composition of the target membrane, the ultimate result is a loss of membrane integrity. unibe.chuit.no
Effects on Membrane Fluidity and Integrity
The interaction of this compound with microbial membranes leads to significant alterations in their physical properties. The insertion of the peptide into the lipid bilayer can disrupt the ordered packing of phospholipids (B1166683), thereby increasing membrane fluidity. This disruption of the membrane's structural integrity contributes to its permeabilization. uniroma1.it Studies on other cyclic antimicrobial peptides have shown that they can reduce membrane fluidity and cause changes in lipid packing. uni-halle.deplos.org Furthermore, the interaction can lead to visible morphological changes on the bacterial surface, such as the formation of blisters or bubbles, as a result of the peptide-membrane interaction. frontiersin.org
Intracellular Target Identification and Modulation
While membrane disruption is a primary mechanism, there is growing evidence that this compound and other AMPs can also translocate across the bacterial membrane and interact with intracellular components, further contributing to their antimicrobial effect. uniroma1.itmdpi.com
Interaction with Nucleic Acids and Proteins
Once inside the bacterial cell, AMPs can interfere with fundamental cellular processes by binding to intracellular macromolecules like DNA and proteins. mdpi.comthermofisher.com This interaction can inhibit essential functions such as DNA replication, transcription, and protein synthesis. mdpi.com While direct evidence for this compound is still emerging, studies on other AMPs have demonstrated their ability to bind to nucleic acids and inhibit enzymatic activities. researchgate.netmdpi.com However, proteomic analysis of a related peptide, Esc(1-18), suggested that the bacterial membrane is the primary target, with limited impact on the bacterium's protein expression profile. capes.gov.br
Modulation of Bacterial Gene Expression and Regulatory Pathways
Esculentin-1 derivatives have been shown to modulate the expression of specific bacterial genes and regulatory pathways, indicating a more complex mechanism of action than simple membrane lysis.
Stringent Response: The stringent response is a bacterial stress response to nutrient starvation and other stressors, mediated by the alarmones (p)ppGpp. frontiersin.org This pathway is crucial for bacterial survival and virulence. frontiersin.org Studies on esculentin-1 derivatives have shown that they can influence the stringent response in E. coli. For instance, treatment with Esc(1-21) and Esc(1-18) led to the upregulation of the spoT gene, which is involved in (p)ppGpp hydrolysis. nih.gov This suggests that the peptides may lower the levels of (p)ppGpp, thereby inhibiting the stringent response and affecting downstream processes like biofilm formation. nih.gov
Flagellar Systems: The expression of genes related to the flagellar system, which is responsible for bacterial motility, has been shown to be affected by esculentin-1 derivatives. In E. coli O157:H7, treatment with Esc(1-21) and Esc(1-18) resulted in the upregulation of genes in the flhDC operon, the master regulator of flagellar synthesis. mdpi.comnih.gov This increased expression of flagellar genes is thought to inhibit the formation of biofilms. mdpi.com
Efflux Pumps: Efflux pumps are membrane proteins that contribute to antibiotic resistance by actively transporting drugs out of the bacterial cell. researchgate.net A derivative of esculentin-1a (B1576700), Esc(1-21)-1c, has been found to decrease the expression of the MexAB-OprM efflux pump in Pseudomonas aeruginosa. frontiersin.org This downregulation makes the bacteria more susceptible to conventional antibiotics, highlighting the potential of these peptides as adjuvants in combination therapies. frontiersin.org
Impact on Biofilm Formation and Dispersal Mechanisms
The formation of bacterial biofilms represents a significant challenge in clinical settings, contributing to persistent infections and increased resistance to conventional antibiotics. Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. The development of these communities is a multi-step process involving initial attachment, microcolony formation, maturation, and finally, dispersal of cells to colonize new sites. Research into antimicrobial peptides has revealed that certain compounds, including derivatives of Esculentin-1, possess potent anti-biofilm properties, acting at various stages of this lifecycle. These peptides not only inhibit the initial formation of biofilms but can also disrupt and disperse established ones.
Inhibition of Biofilm Formation
Derivatives of Esculentin-1, such as Esc(1-21), have demonstrated a significant ability to prevent the formation of biofilms by pathogenic bacteria, often at concentrations below those required to kill the planktonic (free-swimming) cells. nih.govnih.gov This sub-inhibitory activity is crucial as it suggests a mechanism that does not rely solely on bactericidal effects but rather on interfering with the specific pathways that lead to biofilm development.
One of the primary mechanisms by which these peptides inhibit biofilm formation is by hindering the initial adhesion of bacteria to surfaces. wur.nlmdpi.com Motility is often a key factor in the early stages of biofilm formation, allowing bacteria to reach and explore a surface before attaching. nih.govwur.nl Studies have shown that Esculentin-1 derivatives can inhibit various forms of bacterial motility. nih.govresearchgate.net For instance, the diastereomer Esc(1-21)-1c has been shown to effectively inhibit the motility of Pseudomonas aeruginosa. nih.govresearchgate.net This inhibition of movement reduces the capacity of the bacteria to form the microcolonies that are the precursors to a mature biofilm.
Furthermore, these peptides can interfere with the production of key virulence factors and signaling molecules that are essential for biofilm maturation. In P. aeruginosa, Esc(1-21)-1c has been found to reduce the production of pyoverdine and rhamnolipids, both of which play roles in biofilm development and virulence. nih.govresearchgate.net
The molecular mechanisms underlying these inhibitory effects are complex and involve the modulation of gene expression. Research has indicated that Esculentin-1 derivatives can downregulate the expression of genes critical for biofilm formation. nih.govresearchgate.net This is achieved, in part, by interacting with the bacterial signaling nucleotide (p)ppGpp, a key regulator of the stringent response which is known to promote biofilm formation. nih.govresearchgate.net By binding to (p)ppGpp, peptides like Esc(1-21)-1c can disrupt this signaling cascade, leading to the downregulation of biofilm-associated genes. researchgate.net In Escherichia coli O157:H7, Esc(1-21) was found to induce the expression of genes like csrA and hha, which in turn influence the flagellar master operon flhDC, ultimately inhibiting adhesion and biofilm development. nih.gov
| Peptide | Bacterial Strain(s) | Key Findings on Biofilm Inhibition | Reference(s) |
| Esc(1-21) | Escherichia coli O157:H7, P. aeruginosa | Prevents biofilm formation at sub-inhibitory concentrations; more potent than Esc(1-18). nih.gov | nih.gov |
| Esc(1-21)-1c | Pseudomonas aeruginosa | More effective than the parent peptide in inhibiting biofilm formation. Reduces motility and production of pyoverdine and rhamnolipids. Downregulates ppGpp-mediated gene expression. nih.govresearchgate.net | nih.govresearchgate.net |
| Esc(1-21) Analogue (Gly8 → Aib8) | Staphylococcus aureus | Showed higher antibiofilm activity against reference and clinical isolates of S. aureus compared to the parent Esc(1-21). nih.govnih.gov | nih.govnih.gov |
Dispersal of Established Biofilms
In addition to preventing biofilm formation, Esculentin-1 derivatives are capable of disrupting and dispersing pre-formed, mature biofilms. nih.govresearchgate.net This is a critical attribute, as established biofilms are notoriously difficult to eradicate with conventional antibiotics. The primary mechanism for this activity is the direct perturbation and disruption of the bacterial membranes within the biofilm matrix. researchgate.netmdpi.comnih.gov
Scanning electron microscopy has provided visual evidence of this disruptive capability, showing that peptides like Esc(1-21) can cause significant damage to the structure of P. aeruginosa biofilms, leading to cell death and the breakdown of the biofilm architecture. nih.govresearchgate.net The peptide penetrates the biofilm's protective matrix and interacts with the embedded bacterial cells, causing membrane permeabilization and leakage of cellular contents. researchgate.netfrontiersin.org
The dispersal of biofilms can also be triggered by specific signaling pathways. Some studies suggest that Esculentin-1 derivatives can induce the expression of genes involved in biofilm dispersal. nih.govmdpi.com For example, in E. coli, Esc(1-21) and Esc(1-18) were found to induce the expression of the nirB gene. nih.govmdpi.com The product of this gene, a nitrite (B80452) reductase, can lead to the production of nitric oxide (NO), a key signaling molecule known to mediate biofilm dispersal in various bacterial species. nih.govmdpi.com An increase in NO can stimulate motility and lead to the active disassembly of the biofilm structure. nih.govmdpi.com
The effectiveness of these peptides against established biofilms has been demonstrated across multiple strains, including antibiotic-resistant clinical isolates of P. aeruginosa and S. aureus. nih.govnih.govasm.org A derivative of Esc(1-21), where Glycine at position 8 was replaced with α-aminoisobutyric acid, exhibited enhanced activity against S. aureus biofilms compared to the original peptide. nih.govnih.gov Similarly, the diastereomer Esc(1-21)-1c showed greater efficacy in disrupting P. aeruginosa biofilms than the parent peptide, achieving up to 85% killing of biofilm cells. nih.gov
| Peptide | Bacterial Strain(s) | Key Findings on Biofilm Dispersal | Reference(s) |
| Esc(1-21) | Pseudomonas aeruginosa, Escherichia coli | Disrupts pre-formed biofilms by perturbing cell membranes. researchgate.net Induces nirB gene expression, potentially increasing nitric oxide (NO) to promote dispersal. nih.govmdpi.commdpi.com | nih.govresearchgate.netmdpi.commdpi.com |
| Esc(1-21)-1c | Pseudomonas aeruginosa | More efficacious than Esc(1-21) in disrupting established biofilms, causing up to 85% killing. nih.gov | nih.gov |
| Esc(1-18) | Escherichia coli O157:H7 | Induces expression of genes involved in biofilm dispersal, including nirB. nih.gov | nih.gov |
Biological Activities and Efficacy Studies of Esculentin 1 Or5 in Research Models
Broad-Spectrum Antimicrobial Efficacy
Esculentin-1-OR5 and its derivatives exhibit a wide range of antimicrobial activities, effectively targeting bacteria, fungi, viruses, and parasites. imrpress.commdpi.com These peptides are a part of the innate immune system of amphibians, providing a chemical defense against a variety of pathogens. imrpress.complos.org
Research has consistently demonstrated the potent bactericidal effects of esculentin-1 (B1576701) peptides against Gram-negative bacteria, including clinically significant pathogens like Pseudomonas aeruginosa and Escherichia coli. vulcanchem.comnih.gov Studies have shown that these peptides are more effective against Gram-negative bacteria than Gram-positive bacteria. nih.gov For instance, the N-terminal fragment of esculentin-1a (B1576700), Esc(1-21), has shown significant activity against P. aeruginosa and E. coli, with Minimum Inhibitory Concentrations (MICs) reported to be as low as 3.2 µM and 0.65 µM, respectively. frontiersin.org Another study found that Esc(1-21) was effective against multidrug-resistant clinical isolates of P. aeruginosa with MICs in the range of 4–8 μM. frontiersin.org
A derivative, Esculentin-1a(1-21)NH2, demonstrated rapid killing of P. aeruginosa, with concentrations as low as 0.68 μM causing nearly 100% bacterial death within 20 minutes, even in the presence of physiological salt concentrations. nih.gov Furthermore, this peptide was active against various clinical isolates of P. aeruginosa from ocular infections, with MIC values ranging from 2 to 8 μM. nih.gov
The activity of esculentin-1 derivatives against E. coli has also been well-documented. Esc(1-21) displayed a strong inhibitory effect on E. coli K12 and the pathogenic strain E. coli O157:H7, with MICs of 2 µM and 4 µM, respectively. mdpi.com In comparison, the shorter fragment Esc(1-18) was less potent, with MICs of 16 µM and 32 µM for the respective strains. mdpi.com
Table 1: Antibacterial Activity of Esculentin-1 Derivatives Against Gram-Negative Pathogens
| Peptide | Bacterial Strain | MIC (μM) | Reference |
|---|---|---|---|
| Esc(1-21) | Pseudomonas aeruginosa | 3.2 - 8 | frontiersin.org |
| Esc(1-21) | Escherichia coli | 0.65 - 4 | mdpi.comfrontiersin.org |
| Esculentin-1a(1-21)NH2 | Pseudomonas aeruginosa (clinical isolates) | 2 - 8 | nih.gov |
| Esc(1-18) | Escherichia coli O157:H7 | 32 | mdpi.com |
While generally more potent against Gram-negative bacteria, esculentin-1 peptides also exhibit activity against Gram-positive pathogens such as Staphylococcus aureus. vulcanchem.comnih.gov However, this activity can be influenced by environmental factors like salt concentration. nih.gov For example, the antibacterial activity of both cyclic and linear forms of esculentin-1 against S. aureus was found to be diminished at high salt concentrations. nih.gov
The derivative Esculentin-1a(1-21)NH2 showed a higher MIC of 64 μM against S. aureus compared to its activity against Gram-negative strains. nih.gov In contrast, it was more effective against other staphylococcal species, with MICs of 1 μM for Staphylococcus hominis and 8 μM for Staphylococcus epidermidis. nih.gov This suggests a degree of selectivity in its action against different Gram-positive bacteria.
Table 2: Antibacterial Activity of Esculentin-1 Derivatives Against Gram-Positive Pathogens
| Peptide | Bacterial Strain | MIC (μM) | Reference |
|---|---|---|---|
| Esculentin-1a(1-21)NH2 | Staphylococcus aureus | 64 | nih.gov |
| Esculentin-1a(1-21)NH2 | Staphylococcus hominis | 1 | nih.gov |
| Esculentin-1a(1-21)NH2 | Staphylococcus epidermidis | 8 | nih.gov |
Esculentin-1 peptides have demonstrated significant antifungal properties. mdpi.comnih.gov The N-terminal fragment (1-18) of esculentin-1b (B1576697) is highly active against most fungal species tested. nih.gov Notably, this fragment was found to be four times more potent against the plant pathogen Phytophthora nicotianae than the full-length peptide. nih.gov
The yeast Candida albicans is also susceptible to esculentin-1 derivatives. mdpi.com The broad-spectrum activity of these peptides extends to fungi, highlighting their potential as versatile anti-infective agents. mdpi.com
Research into the antiviral properties of peptides from the esculentin (B142307) family is an emerging area. While specific studies on this compound's antiviral activity are limited, related antimicrobial peptides have shown promise. For example, Temporin B, another amphibian-derived AMP, has demonstrated in vitro activity against Herpes Simplex Virus 1 (HSV-1) by disrupting the viral envelope. asm.org This suggests that esculentin peptides, which also act on membranes, could have similar antiviral potential.
The antimicrobial action of esculentin-1 peptides also extends to parasites. mdpi.com While detailed studies on specific parasitic species are not as extensive as for bacteria, the broad-spectrum nature of these peptides suggests they could be effective against various protozoa. imrpress.com
Anti-Biofilm Properties of this compound and Derivatives
Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. nih.gov Esculentin-1 peptides and their derivatives have shown remarkable efficacy in both preventing the formation of and eradicating established biofilms. frontiersin.orgnih.gov
The truncated peptide Esc(1-21) demonstrated potent anti-biofilm effects against P. aeruginosa, with a minimum biofilm eradication concentration (MBEC) of 6 μM. frontiersin.org This indicates its ability to disrupt and kill bacteria within the protective biofilm matrix.
Derivatives of esculentin-1, specifically Esc(1-21) and Esc(1-18), have been shown to inhibit biofilm formation by E. coli O157:H7 at sub-inhibitory concentrations. nih.gov Interestingly, these peptides were more effective at preventing biofilm formation than at killing planktonic (free-swimming) bacteria at the same concentrations. nih.gov Transcriptional analysis revealed that these peptides influence the expression of genes involved in biofilm regulation, such as those controlling the flagellar system. nih.gov
Furthermore, the diastereomer Esc(1-21)-1c, created by introducing D-amino acids into the esculentin-1a sequence, has shown promise against chronic P. aeruginosa infections, which are often characterized by biofilm formation. frontiersin.org This modification increases the peptide's stability and inhibits bacterial motility, thereby preventing biofilm development. frontiersin.org
Table 3: Anti-Biofilm Activity of Esculentin-1 Derivatives
| Peptide | Pathogen | Activity | Concentration | Reference |
|---|---|---|---|---|
| Esc(1-21) | Pseudomonas aeruginosa | Biofilm Eradication (MBEC) | 6 μM | frontiersin.org |
| Esc(1-21) | Escherichia coli O157:H7 | Inhibition of Biofilm Formation | Sub-MIC | nih.gov |
| Esc(1-18) | Escherichia coli O157:H7 | Inhibition of Biofilm Formation | Sub-MIC | nih.gov |
| Esc(1-21)-1c | Pseudomonas aeruginosa | Inhibition of Biofilm Formation | Not specified | frontiersin.org |
Immunomodulatory Effects (in vitro and non-human models)
This compound and its closely related derivatives, particularly Esculentin-1a(1-21)NH2, have demonstrated significant immunomodulatory properties in various research models. uniroma1.ituoguelph.ca These peptides, originally isolated from frog skin, are part of the innate immune system of amphibians and have been shown to influence host immune responses beyond their direct antimicrobial activities. uniroma1.ituoguelph.ca Their ability to modulate cellular processes involved in wound healing and inflammation highlights their potential as multifunctional therapeutic agents. uniroma1.it
Promotion of Epithelial Cell Migration and Wound Re-epithelialisation (in vitro models)
A key aspect of the immunomodulatory function of the esculentin peptide family is the ability to stimulate the migration of epithelial cells, a critical process in wound healing. In vitro studies using human keratinocytes have provided substantial evidence for this activity.
Research has shown that Esculentin-1a(1-21)NH2, a derivative of Esculentin-1a, significantly promotes the migration of immortalized human keratinocytes (HaCaT cells). vulcanchem.com This pro-migratory effect was observed across a wide range of peptide concentrations and was found to be more potent than that of the human cathelicidin (B612621) LL-37, a well-known antimicrobial peptide with wound healing properties. vulcanchem.com The activity is not limited to cell lines, as the peptide also effectively stimulated the re-epithelialization of "wounds" in monolayers of primary human epidermal keratinocytes. vulcanchem.com At an optimal concentration, the peptide was capable of completely restoring the integrity of the keratinocyte monolayer within 20 hours. vulcanchem.com
The mechanism underlying this enhanced cell migration involves the activation of the epidermal growth factor receptor (EGFR) and the STAT3 protein. vulcanchem.com By engaging with these key signaling pathways, the peptide effectively stimulates the cellular machinery required for movement and proliferation, thereby accelerating wound closure in these in vitro models. vulcanchem.com
The ability of these peptides to promote the migration of lung epithelial cells has also been investigated. Studies on bronchial epithelial cells indicated that esculentin-derived peptides can stimulate cell migration, which is a crucial aspect of repairing damaged lung tissue. nih.gov
Table 1: Effect of Esculentin-1a(1-21)NH2 on Keratinocyte Migration in vitro
| Cell Type | Peptide Concentration | Observation | Source |
|---|---|---|---|
| Immortalized human keratinocytes (HaCaT) | 0.025–4 μM | Significant stimulation of cell migration. | vulcanchem.com |
| Primary human epidermal keratinocytes | 4 μM - 10 μM | Promotion of "wound" gap area re-epithelialization within 24 hours. | vulcanchem.com |
Anti-inflammatory Pathways Modulation (in vitro models)
In addition to promoting tissue repair, esculentin-derived peptides exhibit anti-inflammatory effects by modulating key signaling pathways and cytokine production in immune cells. This dual action of combating pathogens directly while controlling the host's inflammatory response is a hallmark of many host defense peptides. uniroma1.it
Studies using the coumarinic derivative esculin (B1671248), a related compound, have demonstrated potent anti-inflammatory activities. In vitro, esculin was shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages. nih.gov The underlying mechanism for this effect was the inhibition of the mitogen-activated protein kinase (MAPK) pathway. nih.gov The MAPK signaling cascade is a critical regulator of inflammatory responses, and its inhibition by esculin points to a specific mechanism of anti-inflammatory action. nih.govresearchgate.net
Further research on other related compounds has shown that they can inhibit the nuclear translocation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. researchgate.netplos.org By preventing the activation of both the MAPK and NF-κB signaling pathways, these compounds can effectively suppress the inflammatory cascade initiated by stimuli like LPS. researchgate.netplos.org
The anti-inflammatory properties of the broader class of antimicrobial peptides often involve the modulation of cytokine release. For instance, in vitro experiments with various AMPs have shown they can suppress the production of pro-inflammatory cytokines while in some contexts promoting the release of anti-inflammatory cytokines, thereby helping to resolve inflammation. mdpi.comfrontiersin.org
Table 2: Anti-inflammatory Activity of Esculin (related compound) in vitro
| Cell Model | Stimulant | Compound | Effect | Pathway Implicated | Source |
|---|---|---|---|---|---|
| Mouse peritoneal macrophages | Lipopolysaccharide (LPS) | Esculin | Reduced production of TNF-α and IL-6. | Inhibition of MAPK pathway activation. | nih.gov |
| Murine mastitis model | Streptococcus | Esculetin | Prevention of mastitis. | Blockade of MAPK and NF-κB pathways. | researchgate.net |
Structure Activity Relationship Sar Analyses of Esculentin 1 Or5
Influence of Charge and Hydrophobicity on Biological Activity
A key characteristic of Esculentin-1-OR5 is its cationic nature, resulting from a prevalence of positively charged amino acid residues, primarily lysine (B10760008). vulcanchem.comresearchgate.net This net positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. vulcanchem.commdpi.com This electrostatic interaction is a critical first step, concentrating the peptide at the bacterial surface and promoting subsequent hydrophobic interactions. vulcanchem.commdpi.com Increasing the net positive charge can enhance this initial binding, leading to improved antimicrobial activity. mdpi.com For instance, the higher cationicity of the Esc(1-21) fragment compared to the Esc(1-18) fragment, due to an additional lysine residue, is associated with its stronger inhibitory effect against E. coli. mdpi.com
Hydrophobicity, the measure of the tendency of the peptide to avoid water, is another critical determinant of its biological activity. mdpi.comubc.ca Following the initial electrostatic attraction, the hydrophobic regions of this compound interact with the lipid core of the bacterial membrane. vulcanchem.com This interaction is crucial for membrane perturbation and eventual lysis. vulcanchem.com Generally, increasing hydrophobicity can enhance antimicrobial activity; however, there is an optimal range. ubc.ca Excessive hydrophobicity can lead to peptide self-association in aqueous environments, which may hinder its ability to reach the bacterial membrane. ubc.ca Furthermore, very high hydrophobicity can increase toxicity towards eukaryotic cells, such as red blood cells, by promoting interaction with their zwitterionic membranes. ubc.caresearchgate.net Therefore, a delicate balance between charge and hydrophobicity is essential for potent and selective antimicrobial action. mdpi.com
Table 1: Influence of Charge and Hydrophobicity on Esculentin-1 (B1576701) Analogues
| Peptide Analogue | Net Charge | Hydrophobicity | Antimicrobial Activity | Hemolytic Activity |
|---|---|---|---|---|
| Esc(1-21) | Higher | Moderate | Potent against E. coli mdpi.com | - |
| Esc(1-18) | Lower | Moderate | Weaker against E. coli than Esc(1-21) mdpi.com | - |
| D-V13K (D1) | High | Low | Good antifungal activity ubc.ca | Low ubc.ca |
Role of Specific Amino Acid Residues in Peptide Functionality
The specific sequence and type of amino acid residues in this compound and its derivatives play a pivotal role in defining their antimicrobial and cytotoxic profiles. The substitution of specific residues can significantly alter the peptide's structure, charge distribution, and hydrophobicity, thereby modulating its biological activity.
The presence of positively charged residues, such as lysine (Lys), is fundamental to the antimicrobial action. researchgate.net These residues are responsible for the initial electrostatic attraction to negatively charged bacterial membranes. vulcanchem.com For example, the additional lysine at the C-terminus of Esc(1-21) compared to Esc(1-18) contributes to its superior activity against E. coli. mdpi.com
Hydrophobic residues are equally important for membrane interaction and disruption. vulcanchem.com The substitution of amino acids to increase hydrophobicity, such as replacing alanine (B10760859) with leucine, can enhance antimicrobial potency, but often at the cost of increased hemolytic activity. ubc.ca
The introduction of non-standard amino acids has been explored to optimize peptide function. For instance, replacing certain amino acids with α-aminoisobutyric acid (Aib), a non-coded amino acid, can stabilize the α-helical structure of the peptide. frontiersin.org This stabilization has been shown to increase activity against Gram-positive bacteria. frontiersin.org However, a higher α-helicity can also lead to increased cytotoxicity against mammalian cells. frontiersin.org
The incorporation of D-amino acids, which are stereoisomers of the naturally occurring L-amino acids, is another strategy to modulate peptide functionality. Peptides containing D-amino acids can exhibit enhanced stability against proteases. nih.gov Interestingly, a diastereomer of Esc(1-21) containing two D-amino acids showed potent bactericidal activity against P. aeruginosa, particularly against its biofilm form. nih.gov
Furthermore, the presence of a "Rana box," a C-terminal disulfide-bridged domain found in many esculentin (B142307) peptides, appears to influence activity. imrpress.commdpi.com While the removal of this motif in some peptides can reduce hemolysis without significantly affecting antimicrobial activity, in others, the cyclic structure provided by the disulfide bridge leads to faster killing of Gram-negative bacteria compared to its linear counterpart. mdpi.comnih.gov
Table 2: Impact of Specific Amino Acid Substitutions on Esculentin-1 Analogue Activity
| Peptide Analogue | Amino Acid Modification | Effect on Structure | Effect on Biological Activity |
|---|---|---|---|
| [Aib¹,¹⁰,¹⁸]-Esc(1-21) | Gly¹, Lys¹⁰, Gly¹⁸ → Aib | Increased α-helicity frontiersin.org | Higher activity against Gram-positive bacteria; increased cytotoxicity frontiersin.org |
| Esc(1-21)-1c | Leu¹⁴, Ser¹⁷ → d-Leu, d-Ser | Altered conformation | More active against P. aeruginosa biofilms than the all-L peptide nih.gov |
Conformational Requirements for Membrane Interaction and Target Engagement
The biological activity of this compound is critically dependent on its ability to adopt a specific three-dimensional conformation, particularly upon interacting with microbial membranes. vulcanchem.com In an aqueous solution, many antimicrobial peptides, including esculentin derivatives, exist in a disordered or random coil state. vulcanchem.com However, in the presence of a membrane-mimicking environment, they undergo a conformational transition to a more ordered structure, typically an amphipathic α-helix. vulcanchem.comnih.gov
This induced α-helical conformation is a hallmark of many membrane-active peptides and is essential for their function. vulcanchem.com The α-helix organizes the amino acid residues in a way that segregates the hydrophobic and hydrophilic side chains onto opposite faces of the helix. vulcanchem.com This amphipathic structure is perfectly suited for interacting with the interfacial region of a lipid bilayer, with the hydrophobic face inserting into the nonpolar lipid core and the hydrophilic, positively charged face remaining in contact with the polar head groups and the aqueous environment. vulcanchem.com
The stability and extent of this α-helical structure are crucial. A stabilized α-helix is correlated with increased activity against Gram-positive bacteria. frontiersin.org Circular dichroism experiments have confirmed the α-helical structure for both Esc(1-18) and Esc(1-21) in membrane-mimicking environments, which supports their membrane-perturbing mechanism of action. mdpi.com
The interaction with the membrane is a multi-step process. It begins with the electrostatic attraction of the cationic peptide to the anionic bacterial membrane. vulcanchem.com This is followed by the insertion of the hydrophobic face of the amphipathic helix into the lipid bilayer. vulcanchem.com This insertion disrupts the membrane's integrity, potentially leading to the formation of pores or other forms of membrane damage, which ultimately results in cell death. vulcanchem.com The ability to form a stable amphipathic α-helix at the membrane interface is, therefore, a primary conformational requirement for the target engagement and antimicrobial activity of this compound and its analogues.
Optimizing Biological Activity through Chemical Modifications
To enhance the therapeutic potential of this compound and its derivatives, various chemical modifications have been investigated. These modifications aim to improve antimicrobial potency, selectivity, and stability, while minimizing cytotoxicity.
One common strategy is truncation , creating shorter peptide fragments that retain biological activity. Studies have shown that N-terminal fragments of esculentin, such as Esc(1-21) and Esc(1-18), maintain significant antimicrobial properties. vulcanchem.commdpi.com This suggests that the primary antimicrobial determinant resides in this region. Truncation can also be beneficial in reducing production costs and potentially decreasing cytotoxicity. imrpress.com
Amino acid substitution is a powerful tool for optimization. As discussed previously, replacing specific amino acids can modulate charge, hydrophobicity, and helical propensity. frontiersin.org The introduction of non-coded amino acids like α-aminoisobutyric acid (Aib) can stabilize the α-helical structure, enhancing activity against certain bacteria. frontiersin.org The substitution with D-amino acids can increase resistance to enzymatic degradation, a significant hurdle for peptide-based therapeutics. nih.govnih.gov
C-terminal amidation is another modification that has been shown to enhance the antimicrobial efficacy of many peptides, including esculentin-1. researchgate.net Replacing the C-terminal carboxylic acid with an amide group increases the peptide's net positive charge and can stabilize the α-helix at the peptide-membrane interface, leading to greater membrane disruption. researchgate.net
Conjugation to other molecules represents a more complex but promising approach. For example, conjugating Esc(1-21) to gold nanoparticles (AuNPs) via a polyethylene (B3416737) glycol (PEG) linker has been shown to increase its antimicrobial activity without increasing toxicity to human cells. frontiersin.org This approach can improve peptide delivery and stability.
These chemical modifications highlight the tunability of this compound's biological activity. By rationally altering its chemical structure, it is possible to develop analogues with optimized properties for potential therapeutic applications.
Table 3: Chemical Modifications to Optimize Esculentin-1 Analogue Activity
| Modification Strategy | Example | Outcome |
|---|---|---|
| Truncation | Esc(1-21) and Esc(1-18) | Retain significant antimicrobial activity vulcanchem.commdpi.com |
| Amino Acid Substitution | [Aib¹,¹⁰,¹⁸]-Esc(1-21) | Enhanced activity against Gram-positive bacteria frontiersin.org |
| C-terminal Amidation | Amidated esculentin-1 | Improved antimicrobial efficacy researchgate.net |
Compound Names
Aib
Alanine
Esc(1-18)
Esc(1-21)
Esc(1-21)-1c
this compound
Glycine
Leucine
Lysine
Polyethylene glycol
Serine
Computational and Biophysical Approaches in Esculentin 1 Or5 Research
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time. nih.gov For peptides like the Esculentin-1a (B1576700) derivatives, MD simulations are crucial for understanding the initial and most significant step of their antimicrobial action: the interaction with microbial cell membranes. mdpi.com These simulations can reveal how the peptide approaches, inserts into, and potentially disrupts the lipid bilayer, leading to cell death. researchgate.net
Coarse-grained (CG-MD) and all-atom (AA-MD) simulations are often employed. CG-MD allows for the observation of large-scale events over longer timescales, such as peptide self-assembly or pore formation, while AA-MD provides detailed energetic and conformational data of the peptide-lipid interactions. researchgate.netnih.gov
Key Research Findings from MD Simulations on Related Peptides:
Mechanism of Insertion: Simulations show that the amphipathic nature of Esculentin-1a derivatives facilitates their insertion into anionic membranes, which mimic bacterial cell walls. rcsb.orgresearchgate.net The peptide's hydrophobic residues penetrate the lipid core while cationic residues interact with the polar lipid headgroups.
Membrane Perturbation: Upon insertion, the peptide can induce significant local changes in the membrane, such as thinning, increased disorder of lipid tails, and the formation of water channels or toroidal pores, which compromise the membrane's integrity. nih.govresearchgate.net
Structural Stability: MD simulations help assess the stability of the peptide's α-helical structure, which is often essential for its function, upon interacting with different membrane environments. nih.gov
Table 1: Illustrative Data from a Hypothetical MD Simulation of an Esculentin (B142307) Peptide This table represents the type of data generated from MD simulation studies.
| Simulation Parameter | Value in Anionic Membrane (Bacterial Mimic) | Value in Zwitterionic Membrane (Mammalian Mimic) | Interpretation |
|---|---|---|---|
| Average Insertion Depth (Å) | 12.5 | 2.1 | Deeper penetration into bacterial-like membranes. |
| Membrane Thickness Reduction (%) | 15% | 2% | Significant thinning effect on target membranes. |
| Peptide Helicity Maintenance (%) | 85% | 50% | Structure is stabilized by the bacterial mimic environment. |
| Water Permeation Rate (molecules/ns) | 0.25 | 0.02 | Indicates pore formation in the anionic membrane. mdpi.com |
De Novo Peptide Design and Virtual Screening based on Esculentin-1-OR5 Motifs
De novo design involves creating entirely new peptide sequences, often using computational methods, to achieve a desired function. ku.dk This approach, guided by the structural motifs of a potent parent peptide like Esculentin-1a, aims to develop new molecules with improved therapeutic properties. Virtual screening is then used to computationally test large libraries of these designed peptides for their potential efficacy before undertaking expensive and time-consuming synthesis and laboratory testing. schrodinger.com
The process typically involves:
Identifying Key Motifs: Analysis of the Esculentin-1a sequence reveals critical regions, such as the hydrophobic face and the distribution of cationic charges, that are essential for antimicrobial activity.
Generating a Virtual Library: New sequences are computationally generated by systematically modifying the parent motif. This can involve amino acid substitutions, truncations, or the introduction of non-natural amino acids to enhance stability or activity. uniroma1.it
Screening: The virtual library is screened using algorithms that predict properties like helicity, amphipathicity, binding affinity to bacterial membranes, and potential for pore formation. diva-portal.org
Table 2: Example of a Virtual Screening Cascade for Esculentin-based Peptides This table illustrates a typical workflow for designing and screening new peptide sequences.
| Screening Stage | Parameter Evaluated | Criteria for Advancement | Number of Candidates |
|---|---|---|---|
| 1. Initial Library Generation | Based on Esculentin-1a Motif | N/A | 10,000 |
| 2. Physicochemical Filtering | Helical Wheel Projection, Hydrophobicity, Net Charge | High Amphipathicity, Cationic Charge > +4 | 1,500 |
| 3. Docking Simulation | Binding Score to Bacterial Membrane Model | Top 10% of Scores | 150 |
| 4. Final Selection | Predicted Therapeutic Index (Activity vs. Toxicity) | Highest Predicted Index | 10 |
Protein-Peptide Docking and Interaction Modeling for Target Prediction
While many AMPs like Esculentin-1a act on the cell membrane, some can also translocate into the cytoplasm and interact with intracellular targets such as DNA or metabolic enzymes. apsnet.orgnih.gov Protein-peptide docking is a computational method used to predict how a peptide might bind to a specific protein target. ebi-edu.com This is vital for identifying potential intracellular mechanisms of action and for understanding the peptide's effects on host cells. vietnamjournal.ru
The docking process simulates the binding of the peptide (ligand) to a protein (receptor) to find the most stable binding conformation, which is typically evaluated using a scoring function that estimates binding affinity. schrodinger.comebi-edu.com This can predict which bacterial or even host proteins an Esculentin peptide is likely to interact with, providing testable hypotheses for further experimental validation. missouri.edu
Key Applications in Esculentin Research:
Predicting Intracellular Targets: Docking studies can screen Esculentin-derived peptides against a database of essential bacterial proteins to identify potential binding partners.
Understanding Selectivity: By docking the peptide against both bacterial and human proteins, researchers can predict its selectivity and potential for off-target effects.
Guiding Analog Design: If a specific protein-peptide interaction is identified, new peptide analogs can be designed to enhance this interaction for greater potency.
Table 3: Hypothetical Docking Scores of an Esculentin Peptide Against Various Protein Targets This table provides an example of results from a protein-peptide docking study.
| Protein Target | Organism | Predicted Binding Energy (kcal/mol) | Predicted Interacting Residues |
|---|---|---|---|
| DNA Gyrase Subunit A | P. aeruginosa | -9.8 | Arg4, Lys11 |
| Catalase | P. aeruginosa | -7.2 | Phe2, Val6 |
| Human Serum Albumin | Homo sapiens | -5.1 | Phe5 |
| Human Calmodulin | Homo sapiens | -6.5 | Lys11, Trp15 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com For a series of related peptides, such as derivatives of Esculentin-1a, QSAR can identify the key physicochemical properties (descriptors) that correlate with antimicrobial potency. medcraveonline.com
A typical QSAR study involves:
Data Collection: A set of Esculentin analogs is synthesized and tested to determine their biological activity (e.g., Minimum Inhibitory Concentration).
Descriptor Calculation: For each peptide, a wide range of molecular descriptors are calculated, such as hydrophobicity, molecular weight, charge distribution, and various topographical indices.
Model Building: Statistical methods are used to create an equation that links a combination of descriptors to the observed biological activity. nih.gov
Validation: The model's predictive power is tested using an external set of compounds not used in the model's creation.
The resulting QSAR model can then be used to predict the activity of new, unsynthesized peptide designs, accelerating the discovery of more potent leads. mdpi.com
Table 4: Example of Descriptors Used in a QSAR Model for Esculentin Analogs This table illustrates descriptors that might be found to be significant in a QSAR study.
| Molecular Descriptor | Definition | Correlation with Antimicrobial Activity | Interpretation |
|---|---|---|---|
| Net Positive Charge | The overall charge of the peptide at physiological pH. | Positive | Higher positive charge enhances interaction with anionic bacterial membranes. |
| Hydrophobic Moment (µH) | A measure of the amphipathicity of a helix. | Positive | A well-defined separation of polar and nonpolar faces is crucial for membrane insertion. |
| Flexibility Index | A calculated measure of the peptide backbone's conformational adaptability. | Negative | A more rigid helical structure is associated with higher activity. |
| Molecular Weight | The total mass of the peptide. | No significant correlation | Within a certain range, size is less important than charge and structure. |
Synergistic Applications and Combinatorial Research with Esculentin 1 Or5
Combination with Conventional Antibiotics to Combat Resistance
A significant strategy in antimicrobial research is the combination of AMPs with conventional antibiotics to enhance their effectiveness, especially against multi-drug resistant (MDR) pathogens. nih.gov This approach can restore the utility of older antibiotics and lower the required concentrations of both agents, potentially reducing toxicity. The primary mechanism underlying this synergy often involves the AMP's ability to permeabilize the bacterial membrane, thereby facilitating the entry of the conventional antibiotic to its intracellular target. nih.govvulcanchem.com
Research on esculentin (B142307) derivatives provides strong evidence for this synergistic potential. For instance, the esculentin-1a (B1576700) derivative Esc(1-21) has been shown to work synergistically with the antibiotic colistin (B93849) to inhibit the growth of and kill colistin-resistant clinical isolates of Acinetobacter baumannii. nih.gov This effect is attributed to the potentiation of the membrane-perturbing activity of both compounds when used in combination. nih.gov Similarly, Esc(1-21) displayed an additive effect with aztreonam (B1666516) against Pseudomonas aeruginosa, where the peptide is thought to act as a helper agent, increasing the intracellular influx of the antibiotic. nih.gov
Another derivative, Esculentin-1b(1-18), has also been shown to synergize with antibiotics, underscoring that the bacterial membrane is the primary target for this class of peptides, rather than intracellular processes. researchgate.net The combination of AMPs with antibiotics can lead to a significant reduction in the minimum inhibitory concentration (MIC) of the conventional drug, overcoming existing resistance mechanisms. researchgate.net
Table 1: Synergistic Activity of Esculentin Derivatives with Conventional Antibiotics
| Esculentin Derivative | Antibiotic | Target Organism | Observed Effect | Reference |
|---|---|---|---|---|
| Esc(1-21) | Colistin | Acinetobacter baumannii (colistin-resistant) | Synergistic | nih.gov |
| Esc(1-21) | Aztreonam | Pseudomonas aeruginosa | Additive | nih.gov |
| Esc(1-18) | Various | Escherichia coli | Synergistic | researchgate.net |
Adjuvant Effects with Plant-Derived Compounds (e.g., Essential Oils)
The combination of AMPs with natural plant-derived compounds, such as essential oils (EOs), is an emerging area of research. EOs are complex mixtures of volatile secondary metabolites, many of which possess inherent antimicrobial properties. iss.it When combined with peptides like those in the esculentin family, they can exhibit synergistic effects, enhancing antimicrobial action and combating biofilm formation. mdpi.com
A study investigating the combination of the esculentin-1a derivative, Esc(1-21), with essential oils from three Cymbopogon species (C. citratus, C. flexuosus, and C. martinii) demonstrated a significant synergistic effect against Escherichia coli O157:H7. mdpi.com The combination proved effective against both planktonic (free-floating) bacteria and, notably, their more resilient biofilm forms. The Fractional Inhibitory Concentration (FIC) index, a measure of synergistic interaction, was ≤ 0.5 for all combinations, indicating synergy. mdpi.com This suggests that the combined therapy can disrupt biofilm formation more effectively than either agent alone, likely through different but complementary mechanisms of action. frontiersin.org
Table 2: Synergistic Activity of Esc(1-21) with Essential Oils against E. coli O157:H7
| Combination | Component A | Component B | FIC Index (Planktonic) | FIC Index (Biofilm) | Reference |
|---|---|---|---|---|---|
| Mixture 1 | Esc(1-21) | Cymbopogon citratus EO | < 0.5 | < 0.5 | mdpi.com |
| Mixture 2 | Esc(1-21) | Cymbopogon flexuosus EO | < 0.5 | < 0.5 | mdpi.com |
| Mixture 3 | Esc(1-21) | Cymbopogon martinii EO | < 0.5 | < 0.5 | mdpi.com |
FIC Index ≤ 0.5 indicates synergy.
Strategies for Enhancing Efficacy in Complex Biological Environments
For any antimicrobial peptide to be therapeutically viable, it must remain active and stable in complex biological environments such as blood, serum, or the fluid lining the lungs. These environments contain high salt concentrations and proteolytic enzymes that can degrade peptides and inhibit their activity. nih.govnih.gov Several strategies are employed to enhance the stability and efficacy of AMPs, which could be applied to Esculentin-1-OR5.
Amino Acid Substitution: One common strategy is the substitution of naturally occurring L-amino acids with their D-amino acid counterparts. D-amino acids are not recognized by proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its half-life. nih.govfrontiersin.org For example, a diastereomer of Esc(1-21), named Esc(1-21)-1c, which contains two D-amino acids, was found to be more stable to proteolytic degradation and more effective at eradicating Pseudomonas biofilms than the all-L-amino acid version. frontiersin.orgrcsb.org
Structural Modifications: Modifying the peptide's structure, such as through cyclization, can enhance stability. nih.gov this compound is naturally cyclic via a disulfide bond, which already confers a degree of conformational rigidity and stability. cpu-bioinfor.org Further strategies like N-terminal acetylation and C-terminal amidation can neutralize terminal charges and protect against exopeptidases, often enhancing stability and antimicrobial activity. frontiersin.orgnih.gov
Conjugation and Formulation: Conjugating the peptide to other molecules or incorporating it into delivery systems can improve its performance. For instance, conjugation to nanoparticles can enhance stability and efficacy. mdpi.comnih.gov Other approaches like PEGylation (attaching polyethylene (B3416737) glycol chains) or lipidation (attaching fatty acids) can improve solubility, reduce clearance by the kidneys, and increase stability in serum. nih.govmdpi.com These modifications help maintain the peptide's activity in physiological conditions, such as the high salt concentrations found in bodily fluids, which can otherwise inhibit the function of many AMPs. nih.gov
These strategies address the key challenges of translating AMPs from the laboratory to clinical applications by improving their pharmacokinetic and pharmacodynamic profiles. frontiersin.org
Bacterial Resistance Mechanisms Against Esculentin 1 Or5 and Analogues
Adaptation and Evasion Strategies of Microorganisms
Microorganisms have developed sophisticated strategies to adapt to and evade the antimicrobial effects of peptides like Esculentin-1-OR5. These mechanisms are crucial for their survival and can lead to the development of resistance. hilarispublisher.comnih.gov Pathogens can alter their surface antigens to avoid recognition by the host's immune system, a process known as antigenic variation. hilarispublisher.com Some bacteria produce capsules that impede phagocytosis, while others secrete toxins that can kill immune cells or interfere with their function. hilarispublisher.com
A primary mechanism of action for many antimicrobial peptides (AMPs), including this compound, is the disruption of the bacterial cell membrane. vulcanchem.com Therefore, a key adaptation strategy for bacteria involves modifying their cell surfaces. asm.org By altering the lipid composition or surface charge of their membranes, bacteria can reduce the initial electrostatic attraction and subsequent binding of cationic AMPs like this compound. asm.orgmdpi.com
Furthermore, bacteria can form biofilms, which are structured communities of cells encased in a self-produced polymeric matrix. nih.gov This matrix acts as a physical barrier, preventing the peptide from reaching the bacterial cells. mdpi.com Biofilm formation is considered an adaptive response to environmental stress and significantly increases bacterial resistance compared to their free-living, planktonic counterparts. nih.gov
Another evasion tactic is the secretion of enzymes that can degrade or inactivate the antimicrobial peptide. asm.orgmdpi.com Bacteria can also alter their metabolic pathways to bypass the processes disrupted by the peptide. mdpi.comreactgroup.org Through these varied and often overlapping strategies, microorganisms can effectively evade the antimicrobial actions of this compound and other AMPs. asm.org
Role of Efflux Pumps in Resistance Development
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antimicrobial peptides and conventional antibiotics. mdpi.commicrobialcell.comnih.gov This action lowers the intracellular concentration of the antimicrobial agent, preventing it from reaching its target and thereby conferring resistance. reactgroup.orgmicrobialcell.com These pumps are a significant mechanism of both intrinsic and acquired resistance in bacteria. reactgroup.org
In Gram-negative bacteria like Pseudomonas aeruginosa, a major human pathogen, efflux pumps of the Resistance-Nodulation-Division (RND) family are particularly important. nih.gov These pumps are often assembled as a tripartite complex that spans the inner and outer bacterial membranes. nih.govmicropspbgmu.ru One such well-characterized system is the MexAB-OprM efflux pump. nih.gov
Recent research has shown that an analogue of esculentin-1a (B1576700), Esc(1-21)-1c, can decrease the expression of the MexAB-OprM efflux pump in P. aeruginosa. nih.gov By down-regulating the production of the MexA, MexB, and OprM proteins that constitute this pump, the peptide increases the susceptibility of the bacteria to conventional antibiotics. nih.gov This suggests that while efflux pumps are a primary defense mechanism for bacteria against such peptides, some AMPs or their analogues may, in turn, be able to counteract this resistance strategy.
The overexpression of efflux pumps is a common finding in multidrug-resistant (MDR) clinical isolates. jidc.org These pumps often have broad substrate specificity, meaning a single pump can expel multiple classes of antibiotics, contributing to cross-resistance. jidc.org Therefore, inhibiting the function of these pumps is a promising strategy to combat antibiotic resistance and enhance the efficacy of existing drugs. mdpi.com
Evolutionary Pressure and Peptide Engineering to Circumvent Resistance
The widespread use of antibiotics exerts significant evolutionary pressure on bacteria, driving the selection and spread of resistance mechanisms. nih.gov Similarly, as antimicrobial peptides are considered a promising alternative to conventional antibiotics, the potential for bacteria to evolve resistance to them is a critical concern. mdpi.comnih.gov The development of resistance to AMPs can occur through various mechanisms, including the modification of the bacterial cell surface and the expression of proteases that degrade the peptides. nih.gov
To counter the evolution of resistance, scientists are employing peptide engineering to create novel analogues of natural AMPs like this compound with improved properties. nih.govresearchgate.net By modifying the amino acid sequence, researchers can enhance the peptide's antimicrobial activity, stability, and ability to overcome bacterial resistance mechanisms. researchgate.net For instance, substitutions in the amino acid sequence can alter the peptide's cationicity, hydrophobicity, and amphipathicity, which are crucial for its interaction with bacterial membranes. researchgate.net
One strategy involves creating shorter, truncated versions of the native peptide. For example, peptides corresponding to the first 18 or 21 amino acids of esculentin-1a and -1b, named Esc(1-18) and Esc(1-21) respectively, have been synthesized and shown to have a broad spectrum of bactericidal activity. nih.gov These engineered peptides can be more potent than the original molecule and may be less susceptible to the resistance mechanisms developed by bacteria. nih.gov
Furthermore, understanding the evolutionary trajectories of resistance can inform the development of new therapeutic strategies. nih.gov Studies have shown that the evolution of resistance to one type of antimicrobial can sometimes lead to increased susceptibility (collateral sensitivity) to another. nih.gov This phenomenon opens the door for sequential or combination therapies, using an AMP analogue alongside a conventional antibiotic to which the bacteria have become sensitized. nih.govnih.gov By staying ahead of bacterial evolution through rational peptide design and innovative treatment strategies, researchers aim to prolong the effectiveness of antimicrobial peptides in the fight against multidrug-resistant infections. mdpi.comelifesciences.org
Advanced Research Methodologies and Future Perspectives for Esculentin 1 Or5
High-Throughput Screening for Novel Esculentin-1a (B1576700) Analogues
The discovery of more potent and stable analogues of Esculentin-1a is a key research objective. High-throughput screening (HTS) provides a powerful platform to rapidly assess large libraries of compounds for desired antimicrobial or modulatory activity. nih.govplos.org While specific HTS campaigns for Esculentin-1a analogues are not detailed in the provided literature, the principles of HTS are widely applied in antimicrobial peptide research. plos.orgresearchgate.net
Methodologies for identifying novel AMPs or their improved variants often involve:
Library Expression: This can involve screening random oligonucleotide libraries or cDNA libraries expressed in a host organism like E. coli. researchgate.net Colonies expressing peptides that inhibit bacterial viability can be identified using dye inclusion assays that measure the disruption of cell membrane integrity. researchgate.net
Synthetic Peptide Libraries: Large arrays of peptide analogues can be synthesized with systematic amino acid substitutions. For instance, creating diastereomers (peptides with one or more D-amino acids) of Esc(1-21) has been shown to modulate activity and cytotoxicity. rcsb.orgmdpi.com An HTS approach could rapidly screen thousands of such variations.
Assay Development: A robust HTS campaign requires a specific and sensitive assay. For Esculentin-1a analogues, this could be a fluorometric assay measuring bacterial cell death or an automated broth microdilution assay to determine minimum inhibitory concentrations (MICs) against target pathogens. mdpi.complos.org The screening can be designed to identify peptides that not only kill bacteria but also synergize with existing antibiotics, a known property of some esculentin (B142307) derivatives. frontiersin.org
The goal of such screening is to identify novel peptide sequences or small molecules that enhance the peptide's function. nih.gov For esculentin, this could lead to analogues with improved stability against enzymatic degradation, greater potency, or enhanced ability to disrupt microbial biofilms. frontiersin.orgnih.gov
Development of Delivery Systems for Enhanced Research Applications
A significant challenge in utilizing peptides for research and potential therapeutic applications is their inherent limitations, such as poor biostability and potential cytotoxicity at high concentrations. frontiersin.orgresearchgate.net To overcome these issues, researchers are developing advanced delivery systems, particularly those based on nanotechnology. mdpi.comresearchgate.net
Nanoparticle-Based Delivery: The encapsulation or conjugation of Esculentin-1a derivatives into nanoparticles (NPs) offers several advantages:
Enhanced Stability: Polymeric nanoparticles can protect the peptide from enzymatic degradation, increasing its half-life. researchgate.net
Controlled Release: NPs can be designed for sustained release of the peptide, maintaining its concentration at the target site over a longer period. google.com For example, loading Esc(1-21) derivatives into poly(lactic-co-glycolic acid) (PLGA) nanoparticles resulted in antibacterial activity that remained constant over 72 hours, whereas the free peptide's activity diminished after 24 hours. mdpi.com
Improved Bioavailability: Nano-delivery systems can improve the peptide's pharmacokinetic profile. mdpi.com
Researchers have successfully engineered PLGA nanoparticles loaded with Esc(1-21) and its diastereomer, Esc(1-21)-1c. mdpi.com These nano-formulations were shown to be effective in a mouse model of P. aeruginosa lung infection, demonstrating the potential of this delivery strategy. mdpi.com Other promising nanocarriers for AMPs include nanogels and lipid nanocapsules, which offer high drug-loading capacity and biocompatibility. mdpi.comresearchgate.net
These delivery systems are not just for therapeutic simulation; they are crucial research tools. They allow scientists to study the peptide's long-term effects on complex biological systems like biofilms or in chronic infection models, which would be difficult with the less stable free peptide. nih.govmdpi.com
Integration of Multi-Omics Data for Comprehensive Understanding
To fully grasp the mechanism of action of Esculentin-1a, researchers are moving beyond single-endpoint assays and adopting a systems biology approach through multi-omics data integration. frontlinegenomics.comnih.govrsc.org This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the cellular response to the peptide. researchgate.netresearchgate.net
For example, an integrated proteomic and transcriptomic analysis of Saccharomyces cerevisiae treated with Esc(1-21) revealed that the peptide induces a complex stress response. researchgate.net Key findings from such studies include:
Impact on Gene and Protein Expression: Treatment with esculentin derivatives has been shown to down-regulate proteins involved in glycolysis and cell wall synthesis in yeast. researchgate.net In E. coli O157:H7, the peptides induced the expression of genes related to biofilm regulation and stress responses. mdpi.comnih.gov
Revealing Mechanisms of Action: A differential proteomic approach on P. aeruginosa found that sub-inhibitory concentrations of Esc(1-21)-1c led to a significant decrease in the production of proteins belonging to the MexAB-OprM efflux pump. frontiersin.org This finding, confirmed by transcriptional analysis, explains the peptide's ability to synergize with conventional antibiotics; by inhibiting the efflux pump, the peptide allows the co-administered antibiotic to accumulate inside the bacterial cell. frontiersin.org
Integrating multi-omics data allows researchers to connect molecular changes (e.g., gene expression) to functional outcomes (e.g., biofilm inhibition), providing a comprehensive understanding that is not achievable with any single 'omic' approach alone. frontlinegenomics.comresearchgate.net This detailed mechanistic insight is invaluable for the rational design of more effective peptide analogues. frontiersin.org
Broader Implications of Esculentin-1a Research in Chemical Biology
The study of Esculentin-1a and its derivatives has implications that extend beyond antimicrobial development, contributing significantly to the field of chemical biology. youtube.com
Probing Biological Processes: Esculentin peptides serve as powerful molecular probes to study fundamental biological processes. Their primary mode of action involves disrupting microbial membranes, making them excellent tools for investigating peptide-lipid interactions and the biophysics of membrane permeabilization. frontiersin.orgnih.gov
Combating Antibiotic Resistance: Research on esculentins is at the forefront of addressing the global crisis of antibiotic resistance. nih.gov By elucidating novel mechanisms of action, such as the inhibition of efflux pumps or the disruption of biofilms, this research opens new avenues for developing therapies that can overcome existing resistance mechanisms. mdpi.comfrontiersin.org
Rational Peptide Design: The systematic modification of the Esculentin-1a sequence—creating truncated versions, substituting amino acids, and generating diastereomers—provides a rich dataset for understanding structure-activity relationships. frontiersin.orgrcsb.org This knowledge informs the rational design of new peptides with tailored properties, a core tenet of chemical biology. youtube.com
Therapeutic Innovation: The development of esculentin-based strategies, such as synergistic combinations with antibiotics and advanced nano-delivery systems, showcases the innovative potential of chemical biology to translate basic scientific discoveries into tangible therapeutic concepts. mdpi.comfrontiersin.orgresearchgate.net
In essence, Esculentin-1a research exemplifies how the principles of chemical biology—using small molecules to understand and manipulate biological systems—can lead to profound insights and novel solutions for pressing medical challenges. youtube.com
Compound Reference Table
| Compound Name | Abbreviation | Description | Key Research Findings |
| Esculentin-1a | - | A 46-amino acid antimicrobial peptide from the frog Pelophylax lessonae. pensoft.netrcsb.org | Broad-spectrum antimicrobial activity. Parent molecule for shorter, active fragments. pensoft.net |
| Esculentin-1a(1-21)NH2 | Esc(1-21) | A synthetic, 21-amino acid N-terminal fragment of Esculentin-1a. frontiersin.org | Potent activity against P. aeruginosa planktonic cells and biofilms. frontiersin.orgnih.gov Induces stress responses and affects gene/protein expression in microbes. nih.govresearchgate.net |
| Esculentin-1b(1-18)NH2 | Esc(1-18) | A synthetic, 18-amino acid fragment of Esculentin-1b (B1576697) (a natural variant of 1a). mdpi.com | Active against E. coli, but generally less potent than Esc(1-21). mdpi.com |
| Esculentin-1a(1-21)-1c | Esc(1-21)-1c | A diastereomer of Esc(1-21) with D-amino acid substitutions at positions 14 and 17. rcsb.orgfrontiersin.org | Retains antimicrobial activity with reduced cytotoxicity. Synergizes with conventional antibiotics by downregulating the MexAB-OprM efflux pump in P. aeruginosa. frontiersin.org |
Delivery System Reference Table
| Delivery System | Description | Peptide(s) Studied | Purpose and Findings |
| Poly(lactic-co-glycolic acid) Nanoparticles | PLGA-NPs | Biodegradable polymeric nanoparticles used for drug encapsulation. mdpi.com | Esc(1-21), Esc(1-21)-1c |
| Gold Nanoparticles | AuNPs | Metallic nanoparticles used for peptide conjugation. frontiersin.org | Esc(1-21) |
| Nanogels | - | Cross-linked polymer colloids capable of holding large amounts of a drug. mdpi.com | General AMPs |
| Lipid Nanocapsules | LNCs | Oil-filled nanocapsules that can encapsulate hydrophilic peptides. mdpi.com | General AMPs |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
